2-Ethyl-2-methylsuccinic acid

説明

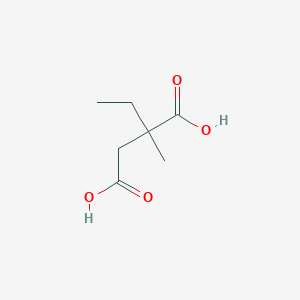

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYJJKHDNNVUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031616 | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-31-2 | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 631-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IN25EXW9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Chemical Transformations of 2 Ethyl 2 Methylsuccinic Acid

Established Methodologies for the Synthesis of 2-Ethyl-2-methylsuccinic Acid

The creation of this compound can be approached through established organic synthesis pathways and is informed by advancements in the biotechnological production of its parent compound, succinic acid.

Conventional Organic Synthesis Approaches to this compound

The synthesis of this compound, also known as α-ethyl-α-methylsuccinic acid, has been well-documented through several conventional organic chemistry routes. A notable and convenient one-step procedure involves the condensation of 2-butanone (B6335102) and ethyl cyanoacetate (B8463686) with potassium cyanide. orgsyn.org

This process begins with the reaction of ethyl cyanoacetate, 2-butanone, and potassium cyanide in ethanol (B145695) with acetic acid. orgsyn.org The resulting intermediate, after a prolonged reaction period, is then subjected to vigorous hydrolysis with concentrated hydrochloric acid. This hydrolysis step converts the nitrile and ester groups into carboxylic acids, leading to the formation of this compound. orgsyn.org The final product can be isolated by extraction and crystallization, with reported yields between 41% and 47%. orgsyn.org

Other documented methods for synthesizing this compound include:

The hydrolysis of ethyl α-ethyl-α-methyl-β-carbethoxysuccinate using sulfuric acid. orgsyn.org

The reaction of 1-ethoxy-3-ethyl-3-methyl-1,2-cyclopropanedioic acid with 80% sulfuric acid. orgsyn.org

The dichromate oxidation of β-ethyl-β-methylbutyrolactone. orgsyn.org

A stereospecific malonic ester alkylation, reacting methyl 2-bromopropionate with dibenzyl ethylmalonate to produce specific stereoisomers of the target acid. researchgate.net

These varied approaches highlight the versatility of traditional organic synthesis in accessing α,α-disubstituted succinic acids. orgsyn.org

Table 1: Overview of Conventional Synthesis Methods

| Method | Key Reactants | Primary Transformation | Reference |

|---|---|---|---|

| One-Step Condensation & Hydrolysis | 2-Butanone, Ethyl cyanoacetate, Potassium cyanide | Condensation followed by acid hydrolysis of nitrile and ester groups. | orgsyn.org |

| Ester Hydrolysis | Ethyl α-ethyl-α-methyl-β-carbethoxysuccinate | Sulfuric acid-mediated hydrolysis of a substituted succinate (B1194679) ester. | orgsyn.org |

| Cyclopropane Ring Opening | 1-ethoxy-3-ethyl-3-methyl-1,2-cyclopropanedioic acid | Ring opening and transformation with sulfuric acid. | orgsyn.org |

| Oxidation | β-ethyl-β-methylbutyrolactone | Oxidation of a lactone to a dicarboxylic acid. | orgsyn.org |

| Malonic Ester Alkylation | Methyl 2-bromopropionate, Dibenzyl ethylmalonate | Stereospecific alkylation to form chiral centers. | researchgate.net |

Biotechnological and Enzymatic Production of Succinic Acid Derivatives Relevant to this compound

While the direct microbial synthesis of this compound is not extensively documented, the biotechnological production of the parent molecule, succinic acid, is a highly relevant and rapidly advancing field. renewable-carbon.euresearchgate.net Succinic acid is recognized as a key platform chemical that can be derived from renewable resources, making its derivatives attractive for sustainable chemistry. frontiersin.org

Microbial fermentation is the primary method for bio-based succinic acid production. researchgate.net A variety of microorganisms, both naturally occurring and genetically engineered, are employed for this purpose. Natural producers are often rumen bacteria, such as Actinobacillus succinogenes, Anaerobiospirillum succiniciproducens, and Mannheimia succiniciproducens. nih.govwikipedia.org These organisms can ferment a wide range of sugars derived from biomass into succinic acid. frontiersin.org Metabolic engineering has also been applied to model organisms like Escherichia coli and Saccharomyces cerevisiae to enhance succinic acid yields and productivity by optimizing metabolic pathways. nih.govresearchgate.net

The relevance of these processes to this compound lies in the potential to use bio-produced succinic acid as a starting material for subsequent chemical modifications. Furthermore, the enzymatic machinery involved in succinate biosynthesis could potentially be engineered to accept substituted precursors, opening a future pathway for the direct biotechnological synthesis of more complex derivatives. The enzymatic synthesis of succinic acid itself is being explored as a green alternative to petroleum-based methods, which could further extend to its derivatives. researchgate.net

Table 2: Key Microorganisms in Succinic Acid Fermentation

| Microorganism | Category | Key Characteristics | Reference |

|---|---|---|---|

| Actinobacillus succinogenes | Natural Producer (Wild Type) | Facultative anaerobe, utilizes a wide range of carbon sources, tolerates high succinate concentrations. | frontiersin.orgmdpi.com |

| Mannheimia succiniciproducens | Natural Producer (Wild Type) | Rumen bacterium capable of high-yield succinic acid production. | wikipedia.orgresearchgate.net |

| Anaerobiospirillum succiniciproducens | Natural Producer (Wild Type) | Strict anaerobe used in succinate production. | nih.govwikipedia.org |

| Escherichia coli | Engineered Producer | Metabolically engineered to redirect carbon flux towards succinate as the primary fermentation product. | nih.gov |

| Saccharomyces cerevisiae | Engineered Producer | Yeast engineered for succinate production, offering high tolerance to acidic conditions. | researchgate.net |

Derivatization Strategies and the Formation of this compound Analogues

The two carboxylic acid groups of this compound provide reactive sites for the synthesis of various analogues, including esters, anhydrides, and nitrogen-containing compounds, which are valuable in research applications.

Synthesis of Esters and Anhydrides of this compound for Research Applications

Esters and anhydrides are common derivatives of dicarboxylic acids, often synthesized to modify solubility, serve as protecting groups, or act as reactive intermediates for further chemical transformations.

Esters: The methyl ester of this compound, specifically 3-(methoxycarbonyl)-3-methylpentanoic acid, is a known derivative. simsonpharma.com Generally, esterification of a carboxylic acid like this compound is achieved by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst. This reaction can produce mono- or di-esters depending on the stoichiometry and reaction conditions. These ester derivatives are crucial in organic synthesis, often serving as precursors for more complex molecules. researchgate.net

Anhydrides: 2-Ethyl-2-methylsuccinic anhydride (B1165640) is another important derivative. o2hdiscovery.coaxios-research.com Cyclic anhydrides are typically formed from dicarboxylic acids through dehydration. This can be accomplished by heating the acid, often in the presence of a dehydrating agent like acetic anhydride. The resulting anhydride is a more reactive acylating agent than the parent acid and is a key intermediate in the synthesis of other derivatives, such as amides and imides.

Formation of Nitrogen-Containing Derivatives from this compound

The dicarboxylic nature of this compound allows for the synthesis of various nitrogen-containing derivatives, most notably the corresponding cyclic imide.

Succinimides: The reaction of 2-ethyl-2-methylsuccinic anhydride with ammonia (B1221849) or a primary amine, followed by heating, leads to the formation of a five-membered cyclic imide ring. The product, 2-ethyl-2-methylsuccinimide, is a stable heterocyclic compound. The synthesis generally proceeds through an intermediate amic acid, which then undergoes cyclodehydration. mdpi.com This class of compounds is significant in medicinal chemistry and materials science. The synthesis of N-substituted succinimides can be achieved by reacting succinic anhydride with an appropriate amine. mdpi.com This general principle is applicable to substituted anhydrides like 2-ethyl-2-methylsuccinic anhydride to create a library of N-substituted derivatives for various research applications. researchgate.net

Catalytic and Electrocatalytic Transformations Involving this compound Precursors

The synthesis of substituted succinic acids can be achieved through the transformation of unsaturated precursors, such as derivatives of maleic or itaconic acid. Catalytic and electrocatalytic hydrogenation are key technologies for these transformations.

Catalytic Hydrogenation: The conversion of an unsaturated precursor like maleic anhydride to succinic anhydride via catalytic hydrogenation is a well-established industrial process. mdpi.com Catalysts based on transition metals such as nickel, palladium, or ruthenium are highly effective for this transformation. nih.govresearchgate.net For instance, Ni/TiO2 catalysts have shown high activity and 100% selectivity for the liquid-phase hydrogenation of maleic anhydride to succinic anhydride. researchgate.net Similarly, the hydrogenation of itaconic acid over a rhodium catalyst can produce methylsuccinic acid with high yield. prepchem.com By analogy, an appropriately substituted precursor, such as 2-ethyl-2-methylmaleic acid or an isomer, could be catalytically hydrogenated to yield this compound. This approach offers a direct route to saturate the carbon-carbon double bond of the precursor molecule. researchgate.net

Electrocatalytic Transformations: Electrocatalytic hydrogenation (ECH) represents an alternative approach that uses electricity to drive the reduction reaction, often under milder conditions than traditional catalytic hydrogenation. This technique has been successfully applied to the conversion of bio-based unsaturated acids. For example, the electrocatalytic reduction of itaconic acid to methylsuccinic acid has been demonstrated with high yields. This suggests the feasibility of applying similar electrocatalytic methods to precursors of this compound to achieve the same saturation of the carbon-carbon double bond.

Research Applications in Materials Science and Polymer Chemistry Utilizing 2 Ethyl 2 Methylsuccinic Acid

2-Ethyl-2-methylsuccinic Acid as a Building Block for Polymeric Materials

This compound functions as a modifying comonomer in the synthesis of various polymers, primarily through condensation polymerization reactions with diols or diamines. Its two reactive carboxylic acid groups enable it to be integrated into polyester (B1180765) or polyamide backbones, respectively. myskinrecipes.com The synthesis is typically achieved through a two-step melt polycondensation process, which involves an initial esterification or amidation stage followed by a polycondensation stage under high vacuum and elevated temperatures to build high molecular weight chains.

This approach is well-documented for structurally related alkyl-substituted succinic acids, such as 2-methylsuccinic acid. For example, novel biodegradable copolyesters like poly(butylene succinate-co-butylene 2-methylsuccinate) have been successfully synthesized by copolymerizing 2-methylsuccinic acid with succinic acid and 1,4-butanediol. nih.gov This established synthetic route serves as a direct model for the incorporation of this compound, where it can be used either as the sole diacid component or, more commonly, as a comonomer with other linear diacids like succinic acid or adipic acid to create random copolymers with tunable properties. The presence of the ethyl and methyl groups on the succinic acid unit introduces a controlled degree of irregularity into the polymer chain, which is the primary mechanism for property modification.

Impact of this compound Structure on Polymer Properties and Biodegradability

The introduction of the asymmetric 2-ethyl-2-methylsuccinate moiety into a polymer backbone has a profound impact on the material's physical properties and degradation behavior. The bulky and irregular nature of this monomer disrupts the uniform packing of polymer chains, which in turn hinders the process of crystallization.

Research on the closely related 2-methylsuccinic acid provides detailed insights into these effects, which are expected to be even more pronounced for the bulkier 2-ethyl-2-methyl substitution. Studies on poly(butylene succinate-co-butylene 2-methylsuccinate) have demonstrated that as the content of the methyl-substituted comonomer increases, both the melting temperature (Tₘ) and the degree of crystallinity (X꜀) of the copolyester decrease systematically. nih.gov This is because the methyl side groups create steric hindrance that prevents the polymer chains from aligning into a well-ordered crystalline lattice. The result is a more amorphous polymer with increased flexibility. nih.govresearchgate.net

This reduction in crystallinity has a direct and significant effect on biodegradability. Crystalline regions in polymers are densely packed and less accessible to microbial enzymes, making them resistant to degradation. In contrast, amorphous regions are looser and more readily attacked. By increasing the amorphous content, the incorporation of this compound is predicted to accelerate the rate of enzymatic degradation. nih.govresearchgate.net The rate of biodegradation can thus be precisely controlled by adjusting the molar ratio of the substituted monomer in the copolymer. nih.gov While thermal stability may remain largely unchanged, the ability to tune crystallinity and degradation rate makes these copolymers highly adaptable for specific applications. nih.gov

Table 1: Effect of 2-Methylsuccinic Acid (MSA) Content on Thermal Properties of Poly(butylene succinate-co-butylene 2-methylsuccinate) Copolymers

(Note: This data is for the related monomer 2-methylsuccinic acid and illustrates the principle of alkyl substitution on polymer properties. Similar, likely more pronounced, effects are expected for this compound.)

| Sample ID | MSA Content (mol%) | Melting Temp (Tₘ) (°C) | Crystallinity (X꜀) (%) |

| P(BS-BMS) 0 | 0 | 113.5 | 45.2 |

| P(BS-BMS) 10 | 10 | 98.6 | 31.5 |

| P(BS-BMS) 20 | 20 | 85.3 | 24.8 |

| P(BS-BMS) 30 | 30 | 71.2 | 18.1 |

| P(BS-BMS) 50 | 50 | - | Amorphous |

Data sourced from research on poly(butylene succinate-co-butylene 2-methylsuccinate). nih.gov

Research on Advanced Materials Incorporating this compound Moieties

The unique ability of this compound to modify polymer structures opens up research into various advanced materials. While specific studies on this exact monomer are emerging, the principles derived from its analogs are guiding its application in several key areas.

One of the most promising applications is in the development of environmentally friendly materials with controlled service life. For instance, copolyesters incorporating these substituted moieties are being investigated as carriers for the sustainable release of active ingredients, such as pesticides. nih.gov By controlling the monomer ratio, the polymer carrier's degradation rate can be matched to the desired release profile of the active agent, making it a potentially effective and eco-friendly vehicle that avoids the formation of persistent microplastics. nih.gov

Furthermore, the incorporation of this compound into both aliphatic and aliphatic-aromatic copolyesters is a strategy to improve hydrolysis stability while maintaining biodegradability. researchgate.net The alkyl side groups can sterically shield the ester bonds in the polymer backbone from hydrolytic attack, potentially enhancing the material's durability during use, without compromising its eventual compostability. This balance is crucial for applications like mulch films, food packaging, and other disposable goods where both performance and end-of-life options are critical. researchgate.net The resulting materials range from highly crystalline plastics to flexible, amorphous polymers, showcasing the versatility of this monomer in creating tailored, advanced materials. nih.gov

Analytical and Spectroscopic Characterization of 2 Ethyl 2 Methylsuccinic Acid

Advanced Chromatographic and Mass Spectrometric Methodologies for 2-Ethyl-2-methylsuccinic Acid Detection and Quantification

The detection and quantification of this compound in various matrices are often accomplished using hyphenated chromatographic and mass spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of low molecular weight dicarboxylic acids.

Challenges in the analysis of polar compounds like this compound, such as poor retention in reversed-phase liquid chromatography and low ionization efficiency, can be overcome through derivatization. nih.govresearchgate.net For instance, derivatization with n-butanol has been shown to enhance signal intensity and improve the separation of isomeric dicarboxylic acids. nih.govresearchgate.net

Key Methodologies:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile derivatives of this compound. Derivatization is typically required to increase the volatility and thermal stability of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices like plasma and urine. nih.govresearchgate.net Multiplexed LC-MS/MS methods have been developed for the simultaneous quantification of several aliphatic carboxylic acids, including methylsuccinic acid and ethylmalonic acid. nih.govresearchgate.net

Table 1: Chromatographic and Mass Spectrometric Data

| Parameter | Value |

| Molecular Formula | C₇H₁₂O₄ lgcstandards.comsimsonpharma.comchemscene.comnih.govlabmix24.com |

| Molecular Weight | 160.17 g/mol simsonpharma.comchemscene.comlabmix24.comfda.gov |

| CAS Number | 631-31-2 chemscene.comlabmix24.comapolloscientific.co.ukachemblock.comusp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. up.ac.zaresearchgate.netcore.ac.uk For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, can be used to confirm its constitution and stereochemistry.

The analysis of chemical shifts (δ), coupling constants (J), and correlation signals in various NMR experiments allows for the unambiguous assignment of all proton and carbon resonances within the molecule. core.ac.uk

Expected NMR Spectral Features:

¹H NMR: The spectrum would be expected to show signals corresponding to the methyl and ethyl groups, as well as the methylene (B1212753) protons of the succinic acid backbone. The chemical shifts and splitting patterns of these signals would provide information about their connectivity.

¹³C NMR: The spectrum would display resonances for the two carboxylic acid carbons, the quaternary carbon, and the carbons of the ethyl and methyl groups. hmdb.ca

Vibrational Spectroscopy (IR, Raman) in Conformational Analysis of this compound Analogues

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups and conformational properties of molecules. rsc.org For carboxylic acids, these techniques are particularly sensitive to the vibrations of the carboxyl group and the effects of hydrogen bonding. orgchemboulder.comechemi.com

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen-bonded dimers. orgchemboulder.com The C=O stretching vibration appears as a strong, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-O stretching and O-H bending vibrations also give rise to characteristic bands. orgchemboulder.com

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying centrosymmetric molecular structures. rsc.orgresearchgate.net The analysis of both IR and Raman spectra can aid in the conformational analysis of succinic acid analogues by providing information about the different rotamers present in the conformational equilibria. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O–H Stretch | 3300-2500 (broad) orgchemboulder.com |

| C=O Stretch | 1760-1690 orgchemboulder.com |

| C–O Stretch | 1320-1210 orgchemboulder.com |

| O–H Bend | 1440-1395 and 950-910 orgchemboulder.com |

X-ray Crystallography and Absolute Configuration Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While no specific X-ray crystallographic data for this compound was found, the principles of this technique are fundamental to establishing the stereochemistry of its derivatives.

For a chiral molecule like this compound, which exists as a pair of enantiomers, determining the absolute configuration is crucial. fda.gov This can be achieved through the crystallization of a single enantiomer or a diastereomeric derivative, followed by X-ray diffraction analysis. The synthesis of derivatives, such as bis-p-bromophenacyl esters, has been employed for the chiroptical and configurational correlation of related substituted succinic acids. researchgate.net

Chiral Analysis of this compound Stereoisomers

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. fda.gov The separation and analysis of these stereoisomers are critical, particularly in pharmaceutical and biological contexts, as enantiomers can exhibit different physiological activities. news-medical.net

Chiral chromatography is the primary technique used for the separation of enantiomers. news-medical.net This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. news-medical.net High-performance liquid chromatography (HPLC) with a CSP is a widely used and effective method for resolving racemic mixtures of acidic compounds. chiraltech.comphenomenex.com

Common Chiral Stationary Phases for Acid Separation:

Polysaccharide-based columns: These are versatile and widely used for a broad range of chiral compounds. phenomenex.com

Anion-exchanger type CSPs: These are specifically designed for the enantioselective separation of acidic compounds. chiraltech.com

The development of a successful chiral separation method involves optimizing various parameters, including the mobile phase composition, pH, and temperature, to achieve baseline resolution of the enantiomers. chiraltech.com

Computational and Theoretical Studies of 2 Ethyl 2 Methylsuccinic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure of 2-Ethyl-2-methylsuccinic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of molecules like this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles can be inferred from computational analyses of similar dicarboxylic acids, such as succinic acid itself.

For a molecule like this compound, the primary degrees of freedom that dictate its conformation are the rotations around the C-C single bonds of the succinic acid backbone and the orientation of the carboxylic acid groups. The presence of the ethyl and methyl groups at the C2 position introduces steric hindrance that significantly influences the preferred geometry.

Molecular Conformation: Theoretical calculations for analogous dicarboxylic acids have shown that they can exist in multiple low-energy conformations. msu.ruresearchgate.net For succinic acid, both twisted (gauche) and planar (anti) conformations of the carbon backbone are observed, with the twisted form often being slightly lower in energy. researchgate.net In the case of this compound, the bulky ethyl and methyl groups are expected to further influence the torsional angles to minimize steric repulsion.

The relative energies of different conformers can be calculated, and the potential energy surface can be scanned by systematically changing key dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule.

Electronic Structure: Quantum chemical calculations also provide a detailed picture of the electronic structure. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential can be determined. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the carboxylic acid groups are the most prominent features in its electronic structure, being responsible for its acidic properties and its ability to act as a hydrogen bond donor and acceptor.

A hypothetical table of computed properties for the most stable conformer of this compound, based on DFT calculations (e.g., using the B3LYP functional and a 6-311G(d,p) basis set), is presented below.

| Computed Property | Hypothetical Value |

| Total Energy (Hartree) | -535.12345 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.7 |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar organic acids.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. rsc.orgacs.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules, typically water.

In an aqueous solution, the carboxylic acid groups of this compound will engage in hydrogen bonding with the surrounding water molecules. nih.gov These interactions are crucial in determining the solubility and the conformational preferences of the molecule in solution. The ethyl and methyl substituents, being nonpolar, will have hydrophobic interactions with water.

MD simulations can track the trajectory of each atom in the system over time, allowing for the analysis of various properties:

Solvation Structure: The arrangement of water molecules around the solute can be characterized by calculating radial distribution functions (RDFs). The RDFs for the oxygen atoms of the carboxylic acid groups and the hydrogen atoms of water would show sharp peaks at short distances, indicative of strong hydrogen bonding.

Conformational Dynamics: The simulations can reveal the conformational landscape of this compound in solution. The molecule will not remain in a single static conformation but will fluctuate between different low-energy states. The relative populations of these conformers can be determined from the simulation trajectory.

Hydrogen Bonding Network: The number and lifetime of hydrogen bonds between the solute and solvent, as well as between solute molecules at higher concentrations, can be quantified. This provides a measure of the strength of the intermolecular interactions.

The table below summarizes the types of intermolecular interactions that would be analyzed in an MD simulation of this compound in water.

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding | Carboxylic acid groups with water | Governs solubility and conformational stability. |

| Hydrophobic Interactions | Ethyl and methyl groups with water | Influences the orientation of the molecule at interfaces and its aggregation behavior. |

| van der Waals Interactions | All atoms | Contribute to the overall energetics of the system. |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies are crucial for designing new molecules with enhanced or specific biological functions, such as enzyme inhibition. nih.govmdpi.com

While specific SAR studies on this compound are not widely reported, general principles can be derived from studies on other succinic acid derivatives. The core succinic acid scaffold can be systematically modified to probe the key interactions with a biological target.

Key structural features of this compound that can be modified for SAR studies include:

The Carboxylic Acid Groups: These are often essential for binding to the active site of an enzyme, for example, by forming salt bridges with positively charged amino acid residues. Esterification or amidation of one or both carboxylic acid groups can significantly alter the binding affinity and selectivity.

The Alkyl Substituents: The ethyl and methyl groups at the C2 position provide steric bulk and lipophilicity. Varying the size and nature of these substituents can impact how the molecule fits into a binding pocket. For instance, replacing the ethyl group with a larger or more polar group would probe the spatial and electronic requirements of the target.

The Stereochemistry: this compound is a chiral molecule. The biological activity of the (R)- and (S)-enantiomers can differ significantly, as biological targets are often stereoselective.

The following table illustrates a hypothetical SAR study for a series of this compound derivatives, where R1 and R2 represent modifications to the carboxylic acid groups.

| Compound | R1 | R2 | Relative Activity (Hypothetical) |

| This compound | -COOH | -COOH | 1 |

| Derivative 1 | -COOCH3 | -COOH | 0.5 |

| Derivative 2 | -COOH | -CONH2 | 0.8 |

| Derivative 3 | -COOCH3 | -COOCH3 | 0.1 |

Note: The relative activities are for illustrative purposes to demonstrate the principles of SAR.

These computational and theoretical approaches provide a molecular-level understanding of this compound and its derivatives, which is invaluable for predicting their properties and for the rational design of new functional molecules.

Emerging Research Perspectives and Future Directions for 2 Ethyl 2 Methylsuccinic Acid

Novel Synthetic Approaches and Sustainable Production of 2-Ethyl-2-methylsuccinic Acid

The synthesis of this compound has traditionally followed established organic chemistry pathways. One documented method involves a one-step condensation and hydrolysis reaction starting from 2-butanone (B6335102), ethyl cyanoacetate (B8463686), and potassium cyanide, followed by hydrolysis with hydrochloric acid orgsyn.org. Stereospecific synthesis routes have also been developed, for instance, through the alkylation of a malonic ester derivative with a chiral starting material like (S)-methyl 2-bromopropionate, which proceeds with Walden inversion to yield specific stereoisomers researchgate.net.

However, the future of chemical manufacturing is increasingly focused on sustainability and green chemistry. While specific research into the biocatalytic or microbial production of this compound is still nascent, significant progress in the sustainable production of related dicarboxylic acids provides a clear roadmap for future investigation. Bio-based production of succinic acid and its derivatives is a well-established field, utilizing engineered microorganisms to convert renewable feedstocks like glucose into valuable chemicals mcgill.ca. For example, novel biosynthetic pathways have been successfully established in E. coli for the production of 2-methylsuccinic acid, a structurally similar compound researchgate.netnih.gov. These pathways often employ enzymes like enoate reductases to achieve the final reduction step researchgate.netnih.gov.

Future research will likely focus on adapting these biocatalytic and fermentation-based strategies. This could involve:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can recognize and convert a bio-based precursor into this compound.

Metabolic Engineering: Developing microbial strains capable of producing the compound from renewable resources, potentially by modifying existing pathways for other organic acids.

Chemo-enzymatic Synthesis: Combining green chemical steps with enzymatic reactions to create efficient and sustainable hybrid processes mdpi.com.

The development of sustainable routes is critical for reducing the environmental impact of chemical synthesis by utilizing renewable resources and performing reactions under milder, more environmentally friendly conditions mcgill.carsc.org.

Table 1: Comparison of Synthetic Approaches for Substituted Succinic Acids

| Approach | Key Features | Starting Materials (Examples) | Advantages | Challenges for this compound |

|---|---|---|---|---|

| Classical Organic Synthesis | Multi-step reactions using traditional reagents. | 2-butanone, ethyl cyanoacetate, malonic esters orgsyn.orgresearchgate.net | Well-established, allows for stereospecific control researchgate.net. | Often relies on harsh reagents, petroleum-based feedstocks, and may generate significant waste. |

| Biocatalysis / Fermentation | Use of engineered microbes or isolated enzymes. | Glucose, glycerol, plant biomass mcgill.ca | Sustainable, uses renewable feedstocks, mild reaction conditions. | Requires identification and optimization of a specific biosynthetic pathway and suitable enzymes. |

| Green Chemistry Approaches | Focus on reducing hazardous substances and waste. | Bio-based furanic compounds, renewable feedstocks nih.gov | Environmentally friendly, potentially lower energy consumption. | Development of specific catalysts and reaction conditions is necessary. |

Exploration of Bioactive Properties and Pharmaceutical Applications of this compound Derivatives

The potential for this compound and its derivatives in the pharmaceutical sector is an area of growing interest. The compound is recognized as a related substance to Ethosuximide, a medication used to treat absence seizures labmix24.comusp.org. This connection provides a strong rationale for investigating its own biological activities and those of its derivatives, such as amides, esters, and succinimides.

Succinic acid and its derivatives are known to possess a wide range of pharmacological effects. They can act as metabolitotropic compounds, influencing the body's energy metabolism nih.gov. Studies on certain succinate (B1194679) derivatives have demonstrated antihypoxic, antioxidant, and mitoprotective properties nih.gov. For example, 2-ethyl-6-methyl-3-hydroxypyridine succinate has been shown to improve physical working capacity by enhancing the oxygen-transport function of the blood and preventing negative metabolic changes during intense exercise nasu-periodicals.org.ua.

Future research into the pharmaceutical applications of this compound derivatives could explore several avenues:

Synthesis of Novel Derivatives: Creating libraries of new compounds based on the this compound scaffold, such as N-substituted succinimides, which are valuable in synthesizing biologically active natural products and various heterocyclic compounds ijcps.orgmdpi.com.

Pharmacological Screening: Evaluating these derivatives for a range of biological activities, including anticonvulsant, neuroprotective, anti-inflammatory, and cardioprotective effects nih.govnbinno.com.

Drug Formulation: Investigating the use of this compound as an excipient or to form stable salts with active pharmaceutical ingredients (APIs), potentially improving their solubility, stability, and pharmacokinetic profiles nbinno.com.

The ability of succinic acid to inhibit certain cytochrome P450 enzymes also suggests that its derivatives could be studied for potential drug-drug interactions nih.gov.

Advanced Materials Development with Enhanced Functionality Utilizing this compound

In the field of materials science, dicarboxylic acids are fundamental building blocks for polymers, particularly polyesters and polyamides. This compound is noted for its application in the development of polymers and resins, where it can be used to modify material properties myskinrecipes.com. The presence of the ethyl and methyl groups on the same carbon atom can introduce unique characteristics to the polymer backbone.

Research on polyesters made from the related compound, 2-methylsuccinic acid, has shown that incorporating this monomer can lead to materials with improved hydrolysis stability compared to those made with succinic acid alone google.com. The methyl substituent can also slow the crystallization rate, allowing for better control over the balance between biodegradability and physical properties google.com. It is plausible that the bulkier ethyl and methyl groups of this compound could have even more pronounced effects, potentially leading to:

Aliphatic/Aromatic Copolyesters: Creating novel biodegradable copolyesters with tailored thermal and mechanical properties for various applications.

Functional Resins: Modifying the properties of alkyd resins used in coatings and composites.

Enhanced Polymer Properties: Introducing asymmetry to the polymer chain, which could disrupt packing and reduce crystallinity, leading to more amorphous materials with potentially higher flexibility or altered degradation rates.

Future work in this area will likely involve the synthesis and characterization of new polymers incorporating this compound as a monomer or co-monomer. The goal will be to establish clear structure-property relationships and to develop advanced materials with enhanced functionality for applications in packaging, agriculture, and biomedical devices.

Table 2: Potential Impact of this compound in Polymer Formulations

| Polymer Property | Potential Effect of Incorporation | Rationale (based on related structures) | Potential Applications |

|---|---|---|---|

| Hydrolysis Stability | Increased stability | Substituents on the polymer backbone can sterically hinder water attack google.com. | Durable biodegradable plastics, coatings. |

| Crystallinity | Decreased crystallinity | Asymmetric monomer structure disrupts chain packing. | Flexible films, adhesives. |

| Biodegradability | Modified degradation rate | Changes in crystallinity and hydrophobicity can affect microbial access google.com. | Controlled-release agricultural films, medical implants. |

| Thermal Properties | Altered glass transition and melting temperatures. | The bulky side groups can restrict chain mobility differently than simpler monomers. | Engineering thermoplastics with specific performance characteristics. |

Deepening Understanding of this compound in Biological Systems

The role of this compound within biological systems is not yet fully understood, but emerging evidence suggests it is an area worthy of deeper investigation. The compound is utilized in research to study enzymatic reactions and metabolic pathways myskinrecipes.com. Its structural similarity to natural metabolites makes it a candidate for interaction with various enzymes.

Elevated urinary levels of the related compound, methylsuccinic acid, are a key biochemical marker for ethylmalonic encephalopathy, a rare metabolic disorder linked to abnormal isoleucine catabolism healthmatters.ionih.gov. This indicates that substituted succinic acids can be important indicators of metabolic health and disease.

Given that this compound is a metabolite or related compound of the drug Ethosuximide, understanding its metabolic fate is crucial nih.gov. Research in this area could focus on:

Metabolite Identification: Determining if this compound is a natural, endogenous metabolite in humans or if its presence is primarily due to exposure to xenobiotics.

Enzyme Interactions: Investigating which enzymes are capable of producing or degrading the compound, providing insight into its potential metabolic pathways.

Biomarker Discovery: Exploring whether levels of this compound in biological fluids could serve as a biomarker for specific metabolic conditions or drug metabolism efficiency.

Succinic acid itself is a vital component of the citric acid (Krebs) cycle and plays a role in stimulating the nervous system and supporting the immune system drugbank.com. Deepening the understanding of how the ethyl and methyl substitutions modify these biological roles could uncover new therapeutic or diagnostic possibilities.

Q & A

Basic Research Questions

Q. How can 2-ethyl-2-methylsuccinic acid be quantified as a pharmaceutical impurity using HPLC?

- Methodological Answer : Follow USP guidelines for impurity profiling . Prepare the mobile phase as a degassed mixture of water, acetonitrile, and glacial acetic acid (875:125:1). Use a C18 column (3.9 mm × 15 cm) with UV detection at 225 nm. Validate system suitability by ensuring a resolution ≥3.5 between ethosuximide and this compound peaks. For quantification, prepare a standard solution (≈0.026 mg/mL) and calculate impurity levels using the formula:

where = standard concentration, = test solution concentration, = test peak area, and = standard peak area .

Q. What chromatographic conditions ensure optimal separation of this compound from related compounds?

- Methodological Answer : Utilize reversed-phase liquid chromatography with a mobile phase of water-acetonitrile-glacial acetic acid (875:125:1). Adjust flow rate to 1 mL/min and maintain column temperature at 25°C. Ensure the theoretical plate count ≥2900 and tailing factor ≤2.0 for peak symmetry. System suitability testing with a mixture of ethosuximide and this compound (0.062 mg/mL and 0.064 mg/mL, respectively) is critical .

Q. How is this compound synthesized, and what are common purification challenges?

- Methodological Answer : While direct synthesis routes are not detailed in the evidence, anhydride formation via reaction with trifluoroacetic anhydride (TFAA) is documented . Post-synthesis, purify via silica gel chromatography using ethyl acetate/hexane gradients. Common challenges include residual solvents and byproducts; monitor purity via HPLC with the above conditions .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the derivatization of this compound?

- Methodological Answer : Convert this compound to its anhydride by stirring with TFAA at room temperature for 3 hours. React the anhydride with target substrates (e.g., betulinic acid derivatives) under microwave irradiation (160°C, 2 hours). Optimize reaction efficiency by varying microwave power (300–600 W) and solvent (pyridine or DMF). Post-reaction, purify via column chromatography and validate using NMR and LC-MS .

Q. How do researchers resolve discrepancies between theoretical and observed purity in synthesized this compound?

- Methodological Answer : Cross-validate purity using orthogonal methods:

- HPLC : Compare retention times and peak areas against USP-certified standards .

- NMR : Analyze H and C spectra for unexpected peaks (e.g., residual solvents or unreacted intermediates).

- Mass Spectrometry : Confirm molecular ion ([M-H] at m/z 159) and fragmentation patterns.

Adjust synthetic parameters (e.g., reaction time, stoichiometry) if impurities exceed 0.5% .

Q. What experimental design principles apply to studying the pH-dependent reactivity of this compound?

- Methodological Answer : Design a kinetic study with controlled variables:

- pH Range : Test 2.0–10.0 using buffer systems (e.g., phosphate, acetate).

- Temperature : Conduct reactions at 25°C, 37°C, and 50°C.

- Analytical Endpoints : Monitor carboxylate group ionization via FT-IR (1700–1750 cm) and quantify degradation products via HPLC. Include triplicate runs and statistical analysis (ANOVA) to assess significance .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., HIV-1 protease ). Use QSAR models to correlate substituent effects (e.g., alkyl chain length) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition). Parameterize force fields (e.g., GAFF) for MD simulations to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。